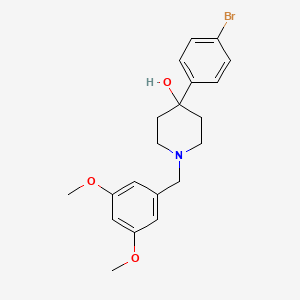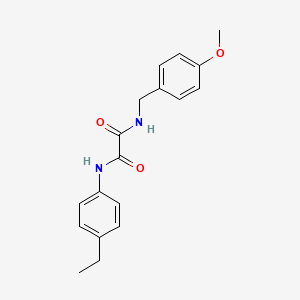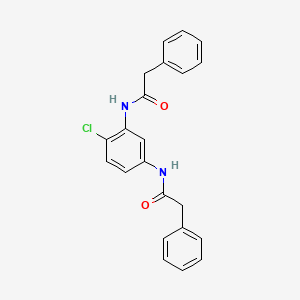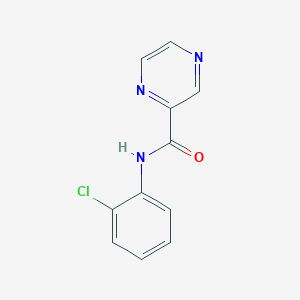
4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol, also known as 4-Br-DimBOB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of phenethylamines and is structurally similar to other compounds such as 2C-B and mescaline.
Applications De Recherche Scientifique
Research on 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol is still in its early stages, but it has shown potential in various therapeutic applications. One study found that 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol has neuroprotective effects and can protect neuronal cells from oxidative stress-induced damage.
Mécanisme D'action
The exact mechanism of action of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol is not fully understood, but it is believed to act on serotonin receptors in the brain. Specifically, it has been shown to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation and perception.
Biochemical and Physiological Effects
Research on the biochemical and physiological effects of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol is limited, but it has been shown to have a similar effect on the brain as other psychedelic compounds such as LSD and psilocybin. It has been reported to induce altered states of consciousness, visual hallucinations, and changes in mood and perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation is that its psychoactive effects may interfere with certain types of experiments, making it difficult to isolate the specific effects of the compound.
Orientations Futures
There are many potential future directions for research on 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammation. Another area of interest is its mechanism of action, and further research is needed to fully understand how this compound interacts with serotonin receptors in the brain. Additionally, more research is needed to determine the long-term effects of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol on the brain and body.
Méthodes De Synthèse
The synthesis of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol involves the reaction of 3,5-dimethoxybenzyl chloride with 4-bromobenzaldehyde in the presence of potassium carbonate and acetonitrile. This reaction results in the formation of 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinone, which is then reduced to 4-(4-bromophenyl)-1-(3,5-dimethoxybenzyl)-4-piperidinol using sodium borohydride.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-24-18-11-15(12-19(13-18)25-2)14-22-9-7-20(23,8-10-22)16-3-5-17(21)6-4-16/h3-6,11-13,23H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPROBVCGWZKAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)
![1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5188560.png)
![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5188579.png)




![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)

![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B5188642.png)
![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5188648.png)